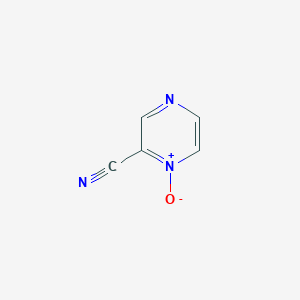
1-Oxo-1lambda~5~-pyrazine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrazinecarbonitrile 1-oxide is an organic compound with the molecular formula C5H3N3O It is a derivative of pyrazine, characterized by the presence of a nitrile group (-CN) and an oxide group (-O) attached to the pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Pyrazinecarbonitrile 1-oxide can be synthesized through various methods. One common approach involves the ammoxidation of 2-methylpyrazine using an iron phosphate catalyst in a fixed-bed reactor. The reaction conditions typically include a temperature range of 300-400°C and the presence of ammonia and oxygen .
Industrial Production Methods
In an industrial setting, the continuous flow hydration of pyrazine-2-carbonitrile in a manganese dioxide column reactor is a notable method. This process involves passing a solution of pyrazinecarbonitrile through a reactor packed with manganese dioxide at elevated temperatures (around 98°C) and controlled flow rates. The product is then collected and purified .
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyrazinecarbonitrile 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazinecarboxylic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for substitution reactions.
Major Products Formed
Oxidation: Pyrazinecarboxylic acids.
Reduction: Pyrazinecarboxamides or pyrazinecarboxamines.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Pyrazinecarbonitrile 1-oxide has several applications in scientific research:
Biology: The compound is an intermediate in the production of pyrazinamide, an effective anti-tubercular drug.
Medicine: Its derivatives are studied for their potential antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of 2-Pyrazinecarbonitrile 1-oxide involves its interaction with specific molecular targets and pathways. For instance, in its role as a precursor to pyrazinamide, it undergoes enzymatic conversion to pyrazinoic acid, which then disrupts the membrane potential and energy production in Mycobacterium tuberculosis . This disruption leads to the bactericidal effect of the drug.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyanopyrazine: Similar in structure but lacks the oxide group.
Pyrazinecarboxamide: Contains an amide group instead of a nitrile group.
Pyrazinecarboxylic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness
2-Pyrazinecarbonitrile 1-oxide is unique due to the presence of both a nitrile and an oxide group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to act as a precursor for various biologically active compounds further enhances its significance in research and industry.
Propriétés
Numéro CAS |
32046-03-0 |
|---|---|
Formule moléculaire |
C5H3N3O |
Poids moléculaire |
121.10 g/mol |
Nom IUPAC |
1-oxidopyrazin-1-ium-2-carbonitrile |
InChI |
InChI=1S/C5H3N3O/c6-3-5-4-7-1-2-8(5)9/h1-2,4H |
Clé InChI |
WRYALXMAPOPDRZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C[N+](=C(C=N1)C#N)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-chloro-2-(cyclohexanecarbonyl)phenyl]acetamide](/img/structure/B14681155.png)

![Trichloro[(3-methylphenyl)methyl]silane](/img/structure/B14681175.png)









